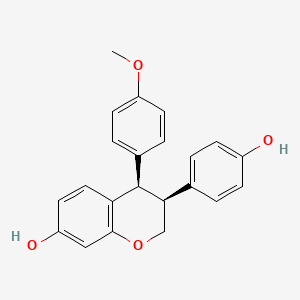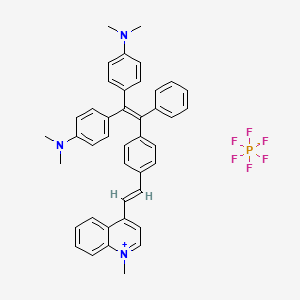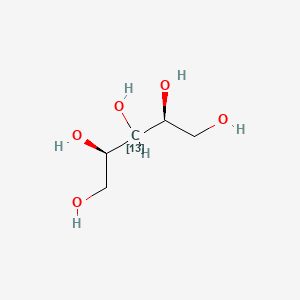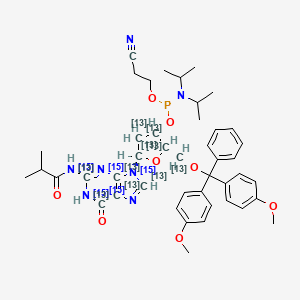
DMT-dG(ib) Phosphoramidite-13C10,15N5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DMT-dG(ib) Phosphoramidite-13C10,15N5 is a compound labeled with carbon-13 and nitrogen-15 isotopes. It is a derivative of DMT-dG(ib) Phosphoramidite, which is commonly used in the synthesis of DNA. The isotopic labeling makes it particularly useful for various scientific research applications, including studies in chemistry, biology, and medicine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of DMT-dG(ib) Phosphoramidite-13C10,15N5 involves the incorporation of carbon-13 and nitrogen-15 isotopes into the DMT-dG(ib) Phosphoramidite molecule. The exocyclic amine functions are protected by an isobutyryl group. The recommended cleavage and deprotection conditions are 8 hours at 55°C or 24 hours at room temperature using concentrated ammonia solution for standard base-protected oligonucleotides .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated solid-phase chemistry. This method ensures high purity and yield, making it suitable for extensive research and development applications .
Analyse Des Réactions Chimiques
Types of Reactions
DMT-dG(ib) Phosphoramidite-13C10,15N5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired outcome but generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted analogs of the original compound .
Applications De Recherche Scientifique
DMT-dG(ib) Phosphoramidite-13C10,15N5 has a wide range of scientific research applications:
Chemistry: Used as a tracer in chemical reactions to study reaction mechanisms and pathways.
Biology: Employed in the synthesis of labeled DNA for various biological studies, including gene expression and mutation analysis.
Medicine: Utilized in drug development and pharmacokinetic studies to track the distribution and metabolism of drugs.
Industry: Applied in the production of labeled compounds for research and development purposes
Mécanisme D'action
The mechanism of action of DMT-dG(ib) Phosphoramidite-13C10,15N5 involves its incorporation into DNA during synthesis. The labeled isotopes allow for precise tracking and quantification of the compound within biological systems. The molecular targets include DNA polymerases and other enzymes involved in DNA synthesis and repair .
Comparaison Avec Des Composés Similaires
Similar Compounds
DMT-dG(ib) Phosphoramidite: The unlabeled version of the compound, commonly used in DNA synthesis.
DMT-L-dG(ib) Phosphoramidite: Another derivative used for similar applications.
DMT-dG(ib) Phosphoramidite-15N5: Labeled with nitrogen-15 isotopes only
Uniqueness
DMT-dG(ib) Phosphoramidite-13C10,15N5 is unique due to its dual isotopic labeling with both carbon-13 and nitrogen-15. This dual labeling enhances its utility in various research applications, providing more detailed and accurate data compared to single-labeled compounds .
Propriétés
Formule moléculaire |
C44H54N7O8P |
|---|---|
Poids moléculaire |
854.8 g/mol |
Nom IUPAC |
N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy](113C)methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy(2,3,4,5-13C4)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropan(15N)amide |
InChI |
InChI=1S/C44H54N7O8P/c1-28(2)41(52)48-43-47-40-39(42(53)49-43)46-27-50(40)38-25-36(59-60(57-24-12-23-45)51(29(3)4)30(5)6)37(58-38)26-56-44(31-13-10-9-11-14-31,32-15-19-34(54-7)20-16-32)33-17-21-35(55-8)22-18-33/h9-11,13-22,27-30,36-38H,12,24-26H2,1-8H3,(H2,47,48,49,52,53)/t36-,37+,38+,60?/m0/s1/i25+1,26+1,27+1,36+1,37+1,38+1,39+1,40+1,42+1,43+1,46+1,47+1,48+1,49+1,50+1 |
Clé InChI |
FDRMKYVTIFSDPR-PIGRPQOUSA-N |
SMILES isomérique |
CC(C)C(=O)[15NH][13C]1=[15N][13C]2=[13C]([13C](=O)[15NH]1)[15N]=[13CH][15N]2[13C@H]3[13CH2][13C@@H]([13C@H](O3)[13CH2]OC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N |
SMILES canonique |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


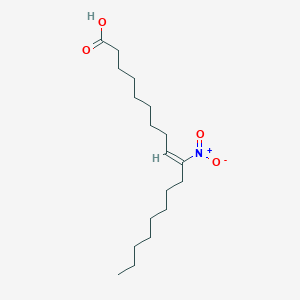
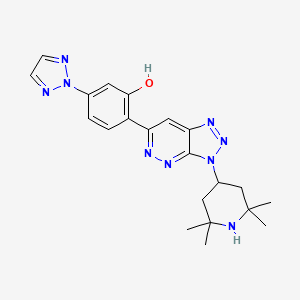
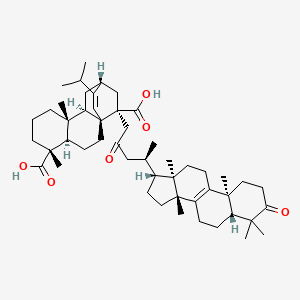
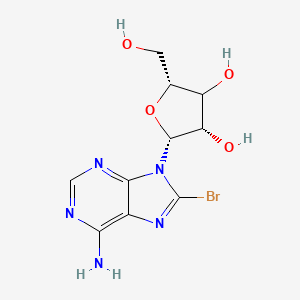
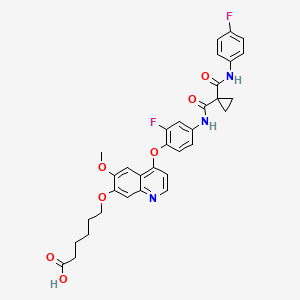
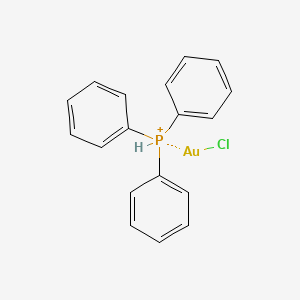
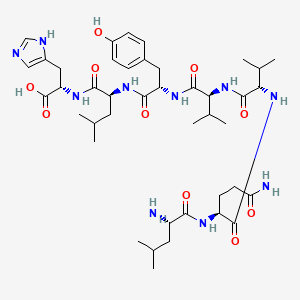
![[[(2R,4S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl] hydrogen phosphate](/img/structure/B15139445.png)

![N-(4-{3-[2-(methylcarbamoyl)ethyl]-5-[4'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl]-1H-pyrazol-1-yl}phenyl)prop-2-ynamide](/img/structure/B15139458.png)
![Disodium;[2-chloro-5-(1-chloro-3'-methoxyspiro[adamantane-4,4'-dioxetane]-3'-yl)phenyl] phosphate](/img/structure/B15139470.png)
